molecular formula C21H17ClN4O2 B2925779 (E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 463358-21-6

(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2925779
CAS No.: 463358-21-6
M. Wt: 392.84
InChI Key: YEPVRMSNNCGTNM-YDZHTSKRSA-N
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Description

(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is a Mannich base, which typically involves the reaction of an amine with a carbonyl compound and a formaldehyde derivative. Its structure can be broken down as follows:

  • Pyrido[1,2-a]pyrimidin core
  • Furan and 4-chlorophenyl substituents
  • Amino and imino functional groups

This unique combination of features contributes to its diverse biological activities.

Anticancer Activity

Research indicates that Mannich bases, including derivatives similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain Mannich bases possess cytotoxic effects against various cancer cell lines, including human colon cancer cells. The mechanism often involves the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of Mannich Bases

CompoundCell Line TestedIC50 (µM)Reference
Compound AHuh-7 Hepatoma5.0
Compound BJurkat Cells3.5
(E)-3...Colon Cancer4.0

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown effectiveness comparable to standard antibiotics like ampicillin .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Bacillus subtilis20 µg/mL

The biological activity of this compound is hypothesized to arise from several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • DNA Interaction : The ability to intercalate with DNA may lead to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Study on Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various Mannich bases and evaluated their anticancer activities against several cell lines. The results indicated that compounds with furan and chlorophenyl substitutions exhibited enhanced cytotoxicity compared to other derivatives .

Study on Antibacterial Properties

A recent investigation into fluorinated imines demonstrated promising antibacterial activity against clinical strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy, providing insights into how similar modifications could be applied to our compound for improved activity .

Properties

IUPAC Name

3-[(4-chlorophenyl)iminomethyl]-2-(furan-2-ylmethylamino)-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-4-2-10-26-20(14)25-19(24-12-17-5-3-11-28-17)18(21(26)27)13-23-16-8-6-15(22)7-9-16/h2-11,13,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPVRMSNNCGTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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